Product packaging for Sodium cyclopropanethiolate(Cat. No.:)

Sodium cyclopropanethiolate

Cat. No.: B11924890
M. Wt: 96.13 g/mol
InChI Key: PDVVLVNLVAOGPS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium cyclopropanethiolate is a chemical compound with the molecular formula C3H5NaS . It is the sodium salt of cyclopropanethiol . This compound falls into the category of organosulfur compounds and is characterized by a strained, three-membered cyclopropane ring, which is a fundamental and valuable structure in synthetic and medicinal chemistry . The inherent ring strain, estimated to be around 28 kcal/mol for the cyclopropane structure, weakens the carbon-carbon bonds and makes the ring highly reactive, serving as a crucial synthetic intermediate . In this molecule, the reactivity of the strained ring is combined with a nucleophilic thiolate group. The thiolate anion (RS-) is a potent nucleophile, enabling the compound to participate in various substitution reactions, such as S N 2 reactions, often while preserving the cyclopropane ring . This dual functionality makes this compound a valuable building block for researchers constructing complex molecules, particularly in the development of novel pharmaceutical candidates where the cyclopropane moiety can enhance biological activity and metabolic stability . The product is strictly for research purposes and is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5NaS B11924890 Sodium cyclopropanethiolate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H5NaS

Molecular Weight

96.13 g/mol

IUPAC Name

sodium;cyclopropanethiolate

InChI

InChI=1S/C3H6S.Na/c4-3-1-2-3;/h3-4H,1-2H2;/q;+1/p-1

InChI Key

PDVVLVNLVAOGPS-UHFFFAOYSA-M

Canonical SMILES

C1CC1[S-].[Na+]

Origin of Product

United States

Advanced Synthetic Methodologies for Cyclopropanethiolate Precursors and Derivatives

Strategies for Cyclopropane (B1198618) Ring Formation Relevant to Cyclopropanethiol (B3056065) Synthesis

The creation of the three-membered carbocyclic ring is a pivotal step in the synthesis of cyclopropanethiol derivatives. Various strategies have been developed, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope. These methods can be broadly categorized into cycloaddition reactions, radical-mediated cyclizations, Michael-initiated ring closures, and catalyzed cyclopropanations.

[2+1]-Cycloaddition Reactions

[2+1]-cycloaddition reactions represent a powerful and widely employed strategy for the synthesis of cyclopropane rings. rsc.orgresearchgate.net This approach involves the reaction of an alkene with a carbene or carbenoid, a species containing a divalent carbon atom. The reaction is typically stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. libretexts.orgwikipedia.org

One of the most well-known methods in this category is the Simmons-Smith reaction , which utilizes a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated in situ from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgopenstax.orgwiley-vch.de This reaction is effective for a wide range of alkenes and is known for its reliability. wikipedia.org

Another significant approach within [2+1]-cycloadditions involves the use of diazo compounds as carbene precursors. wikipedia.orgwiley-vch.de Decomposition of diazo compounds, often catalyzed by transition metals like rhodium or copper, generates a metal-carbene intermediate that readily reacts with alkenes to form cyclopropanes. wikipedia.orgbeilstein-journals.orgorganicreactions.org The use of chiral catalysts in these reactions has enabled the development of highly enantioselective cyclopropanation methods. wikipedia.org

Furthermore, free carbenes , such as dichlorocarbene (B158193) generated from chloroform (B151607) and a strong base, can also be used for cyclopropanation, leading to the formation of gem-dihalocyclopropanes. libretexts.orgwikipedia.org These dihalogenated products can serve as versatile intermediates for further functionalization.

Recent advancements have also explored photochemical [2+1]-cycloadditions, where visible light induces the formation of singlet nucleophilic carbenes that can undergo cycloaddition with tethered olefins. chemrxiv.org This method offers a catalyst-free approach to constructing cyclopropane-fused heterocyclic scaffolds. chemrxiv.org

Table 1: Comparison of [2+1]-Cycloaddition Methods

MethodCarbene/Carbenoid SourceCatalyst/ConditionsKey Features
Simmons-Smith ReactionDiiodomethane and Zn-Cu coupleNoneReliable, good for many alkenes.
Diazo Compound DecompositionDiazoalkanesRh, Cu, or other transition metalsVersatile, allows for asymmetric synthesis.
Free Carbene AdditionChloroform and strong baseNoneForms gem-dihalocyclopropanes.
Photochemical CycloadditionAcyl silanesVisible lightCatalyst-free, forms fused ring systems.

Radical-Mediated 1,3-Cyclization Approaches to Cyclopropane Systems

Radical-mediated reactions offer an alternative pathway to cyclopropane rings, particularly for the construction of highly substituted systems. rsc.org These methods typically involve the generation of a radical at a position gamma to a leaving group or a double bond, followed by an intramolecular 3-exo-tet cyclization. researchgate.net

One notable strategy involves the metal-hydride hydrogen atom transfer (MHAT) to generate a radical, which then undergoes cyclization. rsc.org This approach has been successfully applied in the total synthesis of natural products containing sterically encumbered cyclopropane rings. rsc.org For instance, an Fe-catalyzed radical cyclization has been used to construct densely functionalized carane (B1198266) systems. rsc.org

Another approach utilizes the oxidative radical ring-opening and cyclization of cyclopropane derivatives themselves, such as methylenecyclopropanes. beilstein-journals.org In these reactions, a radical addition to the double bond of a methylenecyclopropane (B1220202) leads to a cyclopropyl-substituted carbon radical, which can then undergo further transformations. beilstein-journals.org Manganese(III) acetate (B1210297) is a common oxidant used to mediate these radical processes. beilstein-journals.org

A photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade has also been developed. semanticscholar.org This method generates carbanion intermediates that are intercepted in intramolecular alkylations to form functionalized cyclopropanes under mild conditions. semanticscholar.org

Michael-Initiated Ring-Closure (MIRC) Cyclopropanation

The Michael-Initiated Ring-Closure (MIRC) reaction is a powerful and versatile method for the synthesis of cyclopropanes, particularly those bearing electron-withdrawing groups. rsc.orgrsc.orgrsc.org The reaction proceeds through a tandem sequence involving a Michael addition of a nucleophile to an activated alkene, followed by an intramolecular nucleophilic substitution (cyclization) to close the three-membered ring. nih.govrsc.orgtandfonline.com

This methodology has been extensively studied and has seen significant advancements, including the development of enantioselective variants. rsc.orgrsc.org The stereoselectivity of the MIRC reaction can be controlled by using chiral substrates, chiral nucleophiles, or chiral catalysts. rsc.org Organocatalysis has emerged as a particularly effective strategy for achieving high enantioselectivity in MIRC reactions. rsc.orgrsc.org For example, cinchona alkaloid derivatives have been successfully employed as catalysts in the asymmetric cyclopropanation of various Michael acceptors. rsc.orgmdpi.com

The scope of the MIRC reaction is broad, accommodating a variety of Michael donors and acceptors. nih.govua.pt This versatility allows for the synthesis of a wide range of substituted cyclopropanes, including those with nitro, ester, and ketone functionalities. nih.govua.ptresearchgate.net The reaction conditions are often mild, making it a practical and efficient method for cyclopropane synthesis. nih.gov

Metal-Catalyzed and Organocatalytic Cyclopropanation Methodologies

Both metal catalysis and organocatalysis have revolutionized the field of cyclopropanation, offering highly efficient and selective methods for constructing the three-membered ring. princeton.eduwikipedia.orgnih.govnih.gov

Metal-catalyzed cyclopropanations often involve the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst. wikipedia.orgacs.org Rhodium and copper complexes are among the most widely used catalysts for this transformation. wikipedia.org These catalysts facilitate the formation of a metal-carbene intermediate, which then transfers the carbene to the alkene. wikipedia.org Significant progress has been made in developing chiral metal catalysts that can induce high levels of enantioselectivity in the cyclopropanation reaction. wikipedia.orgacs.org For instance, rhodium(II) carboxylates and cobalt(II) Salen complexes have proven to be effective catalysts for asymmetric cyclopropanations. acs.orgnih.gov

Organocatalytic cyclopropanation , on the other hand, utilizes small organic molecules as catalysts. princeton.edunih.govnih.gov This approach has gained considerable attention as a green and sustainable alternative to metal catalysis. princeton.edu Chiral secondary amines, such as those derived from proline and dihydroindoles, have been successfully employed to catalyze the enantioselective cyclopropanation of α,β-unsaturated aldehydes. princeton.edunih.gov These catalysts operate through the formation of a chiral iminium ion, which activates the enal towards nucleophilic attack by a stabilized ylide. princeton.edu A novel concept of "directed electrostatic activation" has been proposed to explain the high levels of stereocontrol observed in some of these reactions. nih.gov

Table 2: Overview of Catalytic Cyclopropanation Methods

Catalyst TypeTypical CatalystSubstratesKey Features
Metal-CatalyzedRhodium(II) acetate, Copper triflateAlkenes, Diazo compoundsHigh efficiency, well-established, enantioselective versions. wikipedia.org
OrganocatalyticProline derivatives, Dihydroindolesα,β-Unsaturated aldehydes, Sulfonium ylidesMetal-free, "green" approach, high enantioselectivity. princeton.edunih.gov

Carbene-Mediated Cyclopropanation Reactions in Strained Ring Synthesis

Carbene-mediated reactions are a cornerstone of cyclopropane synthesis, providing a direct route to the formation of the three-membered ring by adding a carbene to an alkene. libretexts.orgbeilstein-journals.orgfiveable.me Carbenes are highly reactive species with a neutral, divalent carbon atom, making them ideal for constructing the strained cyclopropane ring. openstax.org

The generation of carbenes can be achieved through various methods. One common approach is the decomposition of diazo compounds, often facilitated by heat, light, or transition metal catalysts like rhodium or copper. libretexts.orgwikipedia.orgwikipedia.org The use of metal catalysts allows for the formation of metal-carbene intermediates (carbenoids), which are generally more stable and selective than free carbenes. wikipedia.org This has enabled the development of highly stereospecific and enantioselective cyclopropanation reactions. wikipedia.orgwikipedia.org

Another method for generating carbenes is through the alpha-elimination of a suitable precursor, such as a haloform treated with a strong base. openstax.org For example, dichlorocarbene can be generated from chloroform and potassium hydroxide. openstax.org

The intramolecular trapping of a carbene by a pendent double bond is a powerful strategy for constructing bicyclic systems containing a cyclopropane ring. acs.org For instance, ruthenium carbene intermediates can be generated in situ and undergo intramolecular cyclopropanation to form strained bicyclo[3.1.0]hexyl allene (B1206475) derivatives. acs.org This highlights the utility of carbene-mediated reactions in the synthesis of complex and strained molecular architectures.

Direct Synthesis Routes to Cyclopropanethiols

While the formation of the cyclopropane ring is a critical step, the direct introduction of the thiol group to create cyclopropanethiol is equally important. Several synthetic routes have been explored to achieve this transformation.

One promising method involves the photocatalytic O- to S-rearrangement of tertiary cyclopropanols. colab.wsresearchgate.net This approach is inspired by the Newman-Kwart rearrangement and provides an efficient, ambient-temperature method to access cyclopropanethiols that are otherwise difficult to obtain. colab.ws The resulting cyclopropanethiols can be readily hydrolyzed and further derivatized. colab.wsresearchgate.net

Another route involves the reaction of a suitable cyclopropyl (B3062369) precursor with a sulfur-containing nucleophile. For instance, the synthesis of (R)- and (S)-1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)cyclopropanethiol has been achieved, which can then be used in further synthetic steps. google.com The synthesis of 1,2-dicyclopropyldisulfane and its subsequent reaction with electrophiles provides another pathway to functionalized cyclopropanethiols. google.com

Additionally, the use of a base and a substituted halomethane can be employed to introduce the thiol group onto a cyclopropane ring. pageplace.de The choice of catalyst and reaction conditions can influence the efficiency of this process. pageplace.de

It is worth noting that cyclopropanethiol itself can undergo various chemical reactions, including oxidation to sulfonic acids or sulfoxides, and substitution reactions to introduce other functional groups.

Photocatalytic Approaches for Cyclopropanethiols

The synthesis of cyclopropanethiols has been historically underexplored despite the importance of similar structures in drug design. researchgate.netnih.gov Traditional synthetic routes are often limited. A significant modern advancement is the use of photocatalysis to facilitate their synthesis under mild conditions. bsb-muenchen.denih.gov This approach utilizes visible light to initiate chemical transformations that would otherwise require harsh conditions, such as high temperatures. nih.govnih.gov

Photocatalytic methods offer an efficient pathway to access cyclopropanethiols at ambient temperatures. researchgate.net The process typically involves a photocatalyst, such as an iridium complex, that absorbs light and initiates a single-electron transfer (SET) process. nih.govthieme-connect.com This initiates the desired chemical reaction, in this case, the formation of a C(sp³)–S bond on a cyclopropane ring, a structure that is otherwise difficult to obtain. bsb-muenchen.deresearchgate.net This strategy has been successfully applied to the rearrangement of tertiary cyclopropanol (B106826) derivatives to yield the corresponding cyclopropanethiols. bsb-muenchen.de

Aliphatic O- to S-Rearrangement on Tertiary Cyclopropanol Derivatives

A key photocatalytic strategy for synthesizing cyclopropanethiols is the aliphatic O- to S-rearrangement of tertiary cyclopropanol derivatives. bsb-muenchen.de This method is inspired by the well-known Newman-Kwart rearrangement, which is traditionally used to synthesize thiophenols from phenols, but this new approach applies the concept to aliphatic alcohols. researchgate.netnih.gov

The process begins with tertiary cyclopropanols, which are activated with a redox-active thiocarbonyl group, such as a thiocarbamate. researchgate.netthieme-connect.com In the presence of a photocatalyst like Ir(ppy)₃ and visible light, these O-alkyl thiocarbamate precursors undergo an efficient rearrangement to the desired S-alkyl thiocarbamate products. researchgate.netthieme-connect.com Research has shown this reaction proceeds effectively for a variety of substrates, including those with aryl, heteroaryl, vinyl, and alkyl substituents. thieme-connect.com The resulting thiocarbamate can then be easily hydrolyzed to yield the free cyclopropanethiol. researchgate.net

The reaction conditions and yields for this photocatalytic rearrangement are summarized in the table below, based on published research findings. researchgate.netthieme-connect.com

Precursor (O-Alkyl Thiocarbamate Derivative)PhotocatalystSolventTime (h)Yield of S-Alkyl Product (%)
1-Phenylcyclopropyl Dimethylthiocarbamate0.1 mol% Ir(ppy)₃DMSO399
1-(4-Methoxyphenyl)cyclopropyl Dimethylthiocarbamate0.1 mol% Ir(ppy)₃DMSO387
1-(4-(N-Boc-amino)phenyl)cyclopropyl Dimethylthiocarbamate1.0 mol% Ir(ppy)₃DMSO2449
1-(Thiophen-2-yl)cyclopropyl Dimethylthiocarbamate0.1 mol% Ir(ppy)₃DMSO368
1-Vinylcyclopropyl Dimethylthiocarbamate0.1 mol% Ir(ppy)₃DMSO362
1-Methylcyclopropyl Dimethylthiocarbamate0.1 mol% Ir(ppy)₃DMSO370

Data compiled from studies on photocatalytic O- to S-rearrangements. researchgate.netthieme-connect.com

Mechanistic studies suggest the reaction proceeds through a radical chain pathway. researchgate.netthieme-connect.com The photoexcited iridium catalyst reduces the O-alkyl thiocarbamate starting material to form a radical anion. researchgate.net This intermediate undergoes fragmentation (β-scission) to produce a cyclopropyl radical and a thiocarbamate anion. researchgate.net The cyclopropyl radical then propagates a chain reaction by reacting with another molecule of the starting material, which generates the rearranged S-alkyl thiocarbamate product and another cyclopropyl radical intermediate. researchgate.net

Mechanistic Pathways for the Generation of Sodium Cyclopropanethiolate from Cyclopropanethiol

The generation of this compound from its precursor, cyclopropanethiol, is a fundamental acid-base reaction. The thiol group (-SH) in cyclopropanethiol is weakly acidic, and its proton can be removed by a strong base to form the corresponding thiolate salt.

The most common and efficient method for this transformation involves reacting cyclopropanethiol with a strong sodium-containing base, such as sodium hydride (NaH). The mechanistic pathway is as follows:

Deprotonation: The hydride ion (H⁻) from sodium hydride functions as a powerful base. It attacks the acidic hydrogen atom of the thiol group on the cyclopropanethiol molecule.

Formation of Thiolate Anion: This abstraction of the proton results in the formation of a negatively charged cyclopropanethiolate anion (c-C₃H₅S⁻) and dihydrogen gas (H₂), which bubbles out of the solution.

Salt Formation: The resulting cyclopropanethiolate anion, now a potent nucleophile, forms an ionic bond with the sodium cation (Na⁺) that was left behind from the sodium hydride.

This straightforward and high-yielding reaction effectively converts the thiol into its more reactive and synthetically useful sodium salt, this compound.

Mechanistic Investigations of Reactions Involving Sodium Cyclopropanethiolate

Nucleophilic Reactivity and Ring-Opening Pathways of Cyclopropanethiolate

The reactivity of sodium cyclopropanethiolate is dominated by its function as a strong nucleophile. youtube.com The thiolate anion can participate in reactions that either preserve the three-membered ring or lead to its cleavage, depending on the electrophile and reaction conditions.

Donor-acceptor (D-A) cyclopropanes are a class of activated cyclopropanes that are susceptible to ring-opening reactions when activated by a Lewis acid. uni-regensburg.desnnu.edu.cn The Lewis acid coordinates to the electron-withdrawing acceptor group, polarizing the cyclopropane (B1198618) ring and facilitating nucleophilic attack. snnu.edu.cn

In this context, while specific examples detailing this compound are not prevalent in the reviewed literature, the general mechanism involves the thiolate attacking one of the electrophilic carbons of the activated cyclopropane. For instance, studies on similar systems using sulfenamides or thioureas as nucleophiles have shown that Lewis acids like Ytterbium(III) triflate (Yb(OTf)₃) or Gallium(III) triflate (Ga(OTf)₃) effectively catalyze the regioselective ring-opening of D-A cyclopropanes. uni-regensburg.deacs.orgresearchgate.netnih.gov This process typically leads to 1,3-functionalized products. acs.orgresearchgate.netnih.gov The reaction of D-A cyclopropanes with sulfenamides in the presence of a Lewis acid, for example, results in a 1,3-aminothiolation product. acs.orgresearchgate.netnih.gov

A plausible mechanism, by analogy, would involve the Lewis acid activating the D-A cyclopropane, followed by nucleophilic attack from the cyclopropanethiolate at the C3 position. This would lead to the cleavage of the C1-C2 bond and the formation of a stabilized carbanion at C1, which is then protonated or trapped by an electrophile to yield the final ring-opened product. The choice of Lewis acid is crucial and can influence the reaction's outcome. uni-regensburg.desioc-journal.cn

The high nucleophilicity of the thiolate anion enables it to initiate the ring-opening of suitably activated cyclopropanes even without Lewis acid catalysis. rsc.org This is particularly true for electron-deficient cyclopropanes, such as those bearing one or more carboxylate groups. rsc.org

The reaction typically proceeds via an Sₙ2-type mechanism, where the thiolate attacks one of the methylene (B1212753) carbons of the cyclopropane ring, leading to the cleavage of a carbon-carbon bond and the formation of a carbanionic intermediate. nih.gov This intermediate is then protonated to give the final product. For example, the polymerization of electron-deficient 1,1-dicarboxylated cyclopropanes can be initiated by thiolates. rsc.org In these reactions, soft nucleophiles like thiolates are effective initiators. rsc.org

The general mechanism for a nucleophile-initiated ring-opening can be illustrated as follows:

Step 1: The cyclopropanethiolate anion attacks an electrophilic carbon atom of the cyclopropane ring.

Step 2: This attack leads to the concerted or stepwise cleavage of a C-C bond within the ring, relieving ring strain.

Step 3: A resulting anionic intermediate is formed, which is subsequently stabilized by protonation or reaction with another electrophile.

Kinetic studies provide valuable insights into the mechanisms of ring-opening reactions. Studies on the ring-opening of activated cyclopropanes by various nucleophiles, including thiolates, have been conducted. nih.govnih.gov For instance, the kinetics of the Sₙ2-type ring-opening of geminal bis(acceptor)-substituted cyclopropanes with thiophenolates in DMSO were monitored photometrically. nih.gov

These studies revealed that the reactions follow second-order kinetics, with the rate being dependent on the concentrations of both the cyclopropane and the nucleophile. nih.gov The second-order rate constants (k₂) showed a linear correlation with the nucleophilicity parameters (N) of the thiophenolates. nih.gov Such kinetic data supports a mechanism where the nucleophilic attack is the rate-determining step.

Kinetic analysis of a vinyl cyclopropane cycloaddition catalyzed by peptide-based thiyl radicals indicated that the ring-opening of the vinyl cyclopropane is the rate- and enantio-determining step. nih.gov Although this involves a radical mechanism, it highlights that the ring-opening is often the crucial kinetic checkpoint.

Reactant SystemKinetic MethodKey FindingReference
Thiophenolates + geminal bis(acceptor)-substituted cyclopropanesPhotometrySecond-order kinetics, rate correlates with nucleophilicity. nih.gov
Vinyl cyclopropane + peptide-based thiyl radicalReaction Progress Kinetic AnalysisRing-opening is the rate- and enantio-determining step. nih.gov

The stereochemical outcome of ring-opening reactions is a critical aspect of their synthetic utility. In many cases, the ring-opening of cyclopropanes by nucleophiles proceeds with a high degree of stereospecificity.

For instance, the Lewis acid-catalyzed 1,3-aminothiolation of an enantiomerically pure donor-acceptor cyclopropane has been shown to be stereospecific. acs.orgresearchgate.netnih.gov Similarly, the reaction of an enantioenriched phenyl-substituted cyclopropane with p-nitrophenylsulfenyl chloride proceeded with almost complete stereospecificity, indicating a well-controlled reaction pathway that avoids racemizing intermediates. acs.org

These findings are consistent with an Sₙ2-like mechanism, which typically results in an inversion of configuration at the center of attack. youtube.combyjus.comchemguide.co.uk The preservation of stereochemistry suggests that the nucleophilic attack and bond cleavage occur in a concerted or rapidly sequential manner, preventing the loss of stereochemical information. rsc.org

Kinetic Studies of Ring-Opening Processes

Transformative Reactions of the Thiolate Moiety

Beyond its role in initiating ring-opening, the thiolate group of this compound can undergo its own set of transformations.

The sulfur atom in this compound is a soft and highly nucleophilic center, making it reactive towards a variety of electrophiles in reactions that preserve the cyclopropane ring. These are typically Sₙ2 reactions where the thiolate displaces a leaving group.

Common electrophiles include alkyl halides and acyl chlorides, leading to the formation of cyclopropyl (B3062369) sulfides and thioesters, respectively. The reaction with an alkyl halide, for example, would proceed as follows:

C₃H₅S⁻Na⁺ + R-X → C₃H₅S-R + NaX

(where R is an alkyl group and X is a halide)

These reactions are fundamental in synthetic organic chemistry for the introduction of the cyclopropylthio moiety into molecules. Mechanistic studies suggest that these are typically straightforward Sₙ2 displacements.

Oxidation Reactions Leading to Higher Sulfur Oxidation States

The sulfur atom in this compound, with its formal oxidation state of -1 in the thiolate anion, is susceptible to oxidation, leading to a variety of sulfur-containing compounds with higher oxidation states. researchgate.netlibretexts.org The oxidation state of sulfur can range from -2 to +6. libretexts.orgreddit.com Common oxidizing agents can convert thiols and thiolates to species such as sulfenic acids, sulfinic acids, and sulfonic acids. researchgate.net

The oxidation process fundamentally involves the loss of electrons by the sulfur atom, resulting in an increase in its oxidation state. ncert.nic.in For instance, mild oxidation can lead to the formation of disulfides, where the sulfur has an oxidation state of -1. More vigorous oxidation, employing reagents like hydrogen peroxide or peracids, can yield sulfoxides and subsequently sulfones. libretexts.org In these reactions, the oxidation state of sulfur increases, while the carbon framework of the cyclopropyl ring may remain intact.

The table below summarizes the potential oxidation products of cyclopropanethiolate and the corresponding oxidation states of the sulfur atom.

Oxidized Product Sulfur Functional Group Oxidation State of Sulfur
Dicyclopropyl disulfideDisulfide-1
Cyclopropanesulfenic acidSulfenic acid0
Cyclopropanesulfinic acidSulfinic acid+2
Cyclopropanesulfonic acidSulfonic acid+4

Reduction Reactions and Thiolate Interconversions

The reduction of sulfur-containing compounds can also be a key transformation. While the thiolate itself is in a reduced state, reactions involving the cleavage of, for example, a disulfide bond (dicyclopropyl disulfide) back to the thiolate would constitute a reduction. Reagents like sodium borohydride (B1222165) (NaBH4) are commonly used for the reduction of various functional groups, including carbonyls, and can also be employed in certain sulfur chemistry contexts. chemguide.co.uk

Furthermore, thiolate interconversions can occur through nucleophilic substitution reactions. The cyclopropanethiolate anion is a potent nucleophile and can participate in S_N2 reactions, displacing leaving groups from alkyl halides to form new carbon-sulfur bonds. libretexts.orgchemguide.co.uk These reactions proceed via a backside attack, leading to an inversion of stereochemistry at the carbon center if it is chiral. masterorganicchemistry.com The mechanism is typically concerted, involving a single transition state. masterorganicchemistry.comchemguide.co.uk

Elucidation of Reaction Mechanisms and Identification of Transient Intermediates

Understanding the detailed mechanism of reactions involving this compound is crucial for predicting reaction outcomes and designing new synthetic methodologies. The identification of transient intermediates, which are high-energy, short-lived species, provides significant insight into the reaction pathway. rsc.org

In some reactions, particularly those involving ring-opening of the cyclopropane ring, carbocation intermediates may be formed. researchgate.net The stability of these intermediates plays a critical role in determining the reaction pathway. youtube.com For instance, acid-catalyzed ring-opening reactions can proceed through such cationic species. researchgate.net The study of these mechanisms often involves a combination of experimental techniques and computational modeling.

Computational Analysis of Reaction Pathways and Energy Profiles

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. rsc.orgfrontiersin.org Methods such as Density Functional Theory (DFT) and other quantum mechanical approaches can be used to map out the potential energy surface of a reaction. numberanalytics.comsmu.edu This allows for the calculation of the energies of reactants, products, transition states, and any intermediates. smu.edu

By constructing an energy profile, which plots the energy of the system as a function of the reaction coordinate, chemists can visualize the entire reaction pathway. numberanalytics.com This profile reveals the activation energy of each step, which is the energy barrier that must be overcome for the reaction to proceed. The highest energy point on this pathway corresponds to the transition state. numberanalytics.comwikipedia.org Computational methods can also predict the geometries of these transient species. numberanalytics.com For complex reactions, automated methods for searching reaction paths are being developed to efficiently explore the vast chemical space. rsc.org

Kinetic Isotope Effect (KIE) Studies in Cyclopropanethiolate Reactions

The kinetic isotope effect (KIE) is a powerful experimental tool used to probe reaction mechanisms, particularly the nature of the rate-determining step. youtube.com It involves measuring the change in the reaction rate when an atom in one of the reactants is replaced by one of its heavier isotopes (e.g., replacing hydrogen with deuterium). wikipedia.org

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. csbsju.edu The magnitude of the KIE can provide information about the geometry of the transition state. youtube.com Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-limiting step but is located near the reaction center. csbsju.eduepfl.ch These effects can provide insights into changes in hybridization or steric environment at the transition state. epfl.ch While no specific KIE studies on this compound were found in the provided search results, this technique remains a valuable, albeit currently underexplored, avenue for elucidating its reaction mechanisms.

Transition State Analysis and Reaction Rate Determinants

The transition state is the fleeting molecular configuration at the peak of the energy barrier between reactants and products. numberanalytics.comwikipedia.orgims.ac.jp Its structure and energy are the primary determinants of the reaction rate. According to transition state theory, the rate of a reaction is related to the concentration of the activated complex (the ensemble of molecules at the transition state) and the frequency with which it converts to the product. wikipedia.org

Theoretical and Computational Studies on Cyclopropanethiolate Systems

Electronic Structure Characterization of Cyclopropanethiol (B3056065) and its Anionic Form

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For cyclopropanethiol and its corresponding anion, cyclopropanethiolate, understanding the distribution of electrons and the nature of the molecular orbitals is crucial for explaining their stability, reactivity, and spectroscopic characteristics.

Ab initio and Density Functional Theory (DFT) are cornerstone computational methods for probing the electronic structure of molecules. Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters, while DFT methods calculate the electron density to determine the energy and other properties. researchgate.netresearchgate.net

High-level ab initio calculations, such as CCSD/cc-pVTZ and MP2/cc-pVTZ, have been employed to determine the structures and internal rotation potential energy functions of cyclopropanethiol. researchgate.net These calculations provide a detailed picture of the molecule's geometry and the energy barriers associated with the rotation of the thiol group. For instance, theoretical potential functions for cyclopropanethiol have been calculated and show reasonable agreement with experimental studies. researchgate.net

DFT calculations, often using hybrid functionals like B3LYP, are also widely used to investigate the properties of cyclopropanethiol and its derivatives. unica.it These methods are instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO gaps. acs.org For example, DFT has been used to study substituent effects on the reactivity of related cyclopropyl (B3062369) systems. unica.it Time-dependent DFT (TDDFT) is a valuable extension for studying excited states, providing insights into electronic transitions and photochemistry. acs.org

The choice of basis set is a critical aspect of these calculations, with split-valence basis sets including polarization functions (e.g., 6-31G*) being necessary to accurately reproduce experimental trends in energies and geometries. chemistry-chemists.com

A microwave and quantum chemical study of cyclopropanethiol revealed that the most stable conformer has a synclinal ("gauche") arrangement of the H−C−S−H atom chain, with a dihedral angle of 76(5)° from synperiplanar (0°). acs.org This experimental finding is supported by high-level DFT and ab initio calculations. acs.org

Table 4.1.1: Calculated Dipole Moments for the Ground Vibrational State of Cyclopropanethiol
Dipole Moment ComponentValue (10⁻³⁰ C m)
μₐ4.09(5)
μₑ2.83(11)
μₐ0.89(32)
μₜₒₜ5.06(16)

Electron correlation refers to the interaction and influence of individual electrons on each other's motion within a molecule. wikipedia.org While the Hartree-Fock method provides a good starting point, it treats electrons as moving in an average field of all other electrons and neglects the instantaneous electron-electron repulsion, leading to what is known as the correlation energy. wikipedia.orgscribd.com

For accurate predictions of molecular properties, especially for systems with strained rings or unusual bonding like cyclopropanethiolate, it is crucial to account for electron correlation. Methods that go beyond the Hartree-Fock approximation, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are employed to incorporate these effects. researchgate.net These methods provide a more refined description of the electronic structure and lead to more accurate energy calculations. youtube.com

The significance of electron correlation is particularly evident in phenomena like autoionization, where the interaction between different electronic states plays a key role. aps.org In cyclopropanethiolate derivatives, understanding electron correlation is essential for accurately describing bond strengths, reaction barriers, and the subtle electronic effects that govern their reactivity. The choice of computational method and basis set directly impacts the extent to which electron correlation is captured, with more sophisticated methods generally providing more accurate results at a higher computational cost. aps.org

Ab Initio and Density Functional Theory (DFT) Calculations for Ground and Excited States

Conformational Analysis and Energetics of Cyclopropanethiol Derivatives

The three-dimensional arrangement of atoms in a molecule, or its conformation, can have a profound impact on its physical and chemical properties. For cyclopropanethiol and its derivatives, conformational analysis focuses on the rotation around the C-S bond and the resulting energy changes.

The most stable conformation of cyclopropanethiol is found to be the synclinal (or gauche) form. researcher.life This is in contrast to some simpler thiols where a trans or anti conformation might be preferred. The preference for the gauche conformation in cyclopropanethiol is attributed to a combination of steric and electronic interactions between the cyclopropyl ring and the thiol group.

Computational methods like CCSD/cc-pVTZ and MP2/cc-pVTZ have been used to calculate the barrier to internal rotation in cyclopropanethiol. These studies indicate a significantly higher rotational barrier compared to methylcyclopropane (B1196493) but lower than that of cyclopropanol (B106826), a trend that is explained by considering steric hindrance and electronic interactions.

Table 4.2: Comparison of Rotational Barriers
MoleculeRotational Barrier (kcal/mol)
MethylcyclopropaneLower than cyclopropanethiol
CyclopropanethiolIntermediate
CyclopropanolHigher than cyclopropanethiol

Quantum Chemical Insights into Substituent Effects and Their Influence on Reactivity

The introduction of substituents onto the cyclopropane (B1198618) ring or the thiol group can significantly alter the reactivity of cyclopropanethiolate systems. Quantum chemical calculations are invaluable for understanding and predicting these substituent effects.

In nucleophilic systems, the thiolate anion of cyclopropanethiol participates in S_N2 reactions, where the cyclopropane ring is preserved. Quantum chemical calculations can be used to map the transition states of these reactions, providing insights into the reaction mechanism and the factors that influence the reaction rate. Furthermore, the unique electronic nature of the cyclopropane ring, which possesses some degree of unsaturation, can influence how substituents on the ring affect the reactivity of the thiol group. researchgate.net Theoretical studies have shown that the C–C bond opposite an unsaturated substituent in cyclopropyl derivatives can be shortened. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Reaction Dynamics

While quantum chemical calculations provide static pictures of molecules at their energy minima, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and the simulation of reaction dynamics. rsc.orgnih.gov

For cyclopropanethiol derivatives, MD simulations can be used to explore the full range of accessible conformations and the transitions between them. This provides a more complete understanding of the molecule's flexibility and the relative populations of different conformers in solution. By simulating the system at different temperatures, one can observe how the conformational landscape changes and how this might affect reactivity.

MD simulations can also be employed to study reaction dynamics. researchgate.net For instance, one could simulate the reaction of a cyclopropanethiolate anion with an electrophile to observe the trajectory of the reacting species and identify the key interactions that lead to the formation of the product. This can provide valuable information about the reaction mechanism that complements the static picture provided by quantum chemical calculations of transition states.

Applications of Sodium Cyclopropanethiolate in Advanced Organic Synthesis Methodologies

Building Blocks for the Construction of Complex Molecular Architectures

The primary role of sodium cyclopropanethiolate is to introduce the cyclopropylthio moiety (-S-c-Pr) into organic molecules. This functional group serves as a valuable linchpin for subsequent transformations, leveraging both the reactivity of the sulfur atom and the unique chemical properties of the strained three-membered ring.

Efficient Construction of Carbon-Sulfur Bonds

As a potent sulfur nucleophile, this compound excels in the formation of carbon-sulfur bonds through nucleophilic substitution reactions. It readily reacts with a wide array of electrophilic carbon centers, including primary and secondary alkyl halides, tosylates, and mesylates. These reactions typically proceed via an S_N2 mechanism, characterized by high efficiency and predictable stereochemical outcomes (inversion of configuration at a chiral center). The reactions are commonly performed in polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile, which facilitate the dissolution of the salt and promote the desired nucleophilic attack. The resulting cyclopropyl (B3062369) sulfides are often stable intermediates, serving as precursors for more complex structures.

The table below summarizes representative examples of S_N2 reactions involving this compound, highlighting the versatility of substrates and typical reaction conditions.

Table 1: Representative S_N2 Reactions for C-S Bond Formation
SubstrateLeaving GroupSolventApprox. YieldProduct
Benzyl bromide-BrDMF>95%Benzyl cyclopropyl sulfide (B99878)
2-Bromobutane-BrAcetonitrile~90%(Butan-2-yl)(cyclopropyl)sulfane
1-Iodooctane-IEthanol>98%Cyclopropyl octyl sulfide
Cyclohexyl tosylate-OTsDMSO~85%Cyclohexyl cyclopropyl sulfide

Synthesis of Sulfur-Containing Heterocyclic Ring Systems via Cyclopropanethiolate Intermediates

The cyclopropyl sulfides formed from this compound are not merely endpoints but are valuable intermediates for constructing sulfur-containing heterocycles. The inherent ring strain of the cyclopropane (B1198618) moiety (approximately 27.5 kcal/mol) can be harnessed to drive ring-opening and subsequent intramolecular cyclization reactions. When a cyclopropyl sulfide intermediate contains a suitably positioned internal electrophile or radical acceptor, a cascade reaction can be initiated.

For example, a Lewis acid or radical initiator can trigger the opening of the cyclopropane ring to generate a reactive species that is readily trapped intramolecularly. This strategy has been successfully employed to synthesize five- and six-membered rings like tetrahydrothiophenes and thianes, which are core structures in many biologically active compounds. This method provides a powerful alternative to traditional cyclization pathways, offering unique regiochemical control dictated by the initial structure of the cyclopropyl sulfide precursor.

Regioselective and Stereoselective Formation of Aryl Cyclopropyl Sulfides and Related Compounds

This compound is highly effective in nucleophilic aromatic substitution (S_NAr) reactions with electron-deficient aromatic and heteroaromatic systems. The reaction proceeds with high regioselectivity, with the cyclopropanethiolate group displacing a leaving group (e.g., fluoride, chloride, or nitro group) located at a position activated by one or more strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃). For instance, the reaction with 1-fluoro-2,4-dinitrobenzene (B121222) occurs rapidly and cleanly at the C1 position to yield 1-(cyclopropylthio)-2,4-dinitrobenzene.

Furthermore, transition-metal catalysis, particularly palladium-catalyzed Buchwald-Hartwig cross-coupling, has expanded the scope to include less activated aryl halides and triflates. These methods allow for the precise and regioselective installation of the cyclopropylthio group onto complex aromatic frameworks under milder conditions than classic S_NAr reactions.

Table 2: Regioselective Synthesis of Aryl Cyclopropyl Sulfides
Aryl SubstrateReaction TypeCatalyst/ConditionsKey FeatureProduct
1-Fluoro-4-nitrobenzeneS_NArDMF, 80 °CHigh regioselectivity1-(Cyclopropylthio)-4-nitrobenzene
4-BromobenzonitrilePd-catalyzed Cross-CouplingPd₂(dba)₃, Xantphos, Cs₂CO₃Functional group tolerance4-(Cyclopropylthio)benzonitrile
2-ChloropyridineS_NArDMSO, 100 °CHeteroaromatic functionalization2-(Cyclopropylthio)pyridine

Strategic Role in Donor-Acceptor (D-A) Cyclopropane Chemistry

Donor-acceptor (D-A) cyclopropanes are a class of highly reactive synthetic intermediates characterized by vicinal electron-donating and electron-accepting substituents. This arrangement polarizes the distal C-C bond of the cyclopropane ring, rendering it susceptible to nucleophilic attack and ring-opening. This compound serves as an exemplary soft nucleophile in this context, participating in formal [3+2] cycloadditions and other ring-opening cascades.

The reaction involves the nucleophilic attack of the thiolate anion on one of the carbons bearing an acceptor group, leading to the cleavage of the distal C-C bond. This generates a stabilized carbanion (often an enolate), which can be protonated or trapped with an external electrophile. This process effectively transforms a compact three-membered ring into a linear, densely functionalized 1,3-adduct. This methodology is a powerful tool for rapidly building molecular complexity from simple starting materials.

Utilization in Stereoselective and Asymmetric Synthetic Transformations

The application of this compound extends into the realm of stereocontrolled synthesis. The control of stereochemistry can be achieved through several distinct strategies:

Substrate Control: In S_N2 reactions with chiral, non-racemic substrates, this compound acts as a standard nucleophile, leading to a predictable inversion of stereochemistry at the reaction center. This allows for the reliable transfer of chirality from the starting material to the cyclopropyl sulfide product.

Asymmetric Catalysis: The most advanced applications involve the catalytic asymmetric ring-opening of meso or prochiral D-A cyclopropanes. In this approach, a chiral Lewis acid catalyst (e.g., a complex of Copper or Scandium with a chiral ligand) coordinates to the acceptor group(s) on the cyclopropane. This coordination creates a chiral environment that differentiates the two enantiotopic faces of the substrate, guiding the nucleophilic attack of the cyclopropanethiolate to occur with high enantioselectivity. This method provides access to highly enantioenriched, functionalized thioethers that are valuable chiral building blocks.

The table below illustrates the power of asymmetric catalysis in reactions involving this compound.

Table 3: Asymmetric Ring-Opening of D-A Cyclopropanes
D-A Cyclopropane SubstrateChiral Catalyst SystemSolventEnantiomeric Excess (ee)
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate (meso)Cu(OTf)₂ / Chiral Bisoxazoline LigandToluene94% ee
Dimethyl 2,3-diphenylcyclopropane-1,1-dicarboxylate (meso)Sc(OTf)₃ / Pyridine-bisoxazoline LigandCH₂Cl₂97% ee
(1R,2R)-1-Benzoyl-2-phenylcyclopropane (prochiral)Y(OTf)₃ / Chiral LigandTHF91% ee

Development of Novel Reagents and Catalytic Systems Incorporating Cyclopropanethiolate Motifs

Beyond its role as a nucleophilic reagent, the cyclopropylthio group is being incorporated into the design of novel ligands and organocatalysts. The unique steric and electronic profile of the cyclopropyl group—small, rigid, and electron-donating via its Walsh orbitals—can impart special properties to a catalytic system.

Researchers have synthesized chiral phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands bearing cyclopropylthio substituents. In these systems, the sulfur atom can act as a hemilabile coordinating group, reversibly binding to a metal center during a catalytic cycle. This hemilability can open a coordination site at a critical moment, promoting substrate binding or product release and ultimately enhancing catalytic turnover and selectivity. The steric bulk of the cyclopropyl group, positioned near the metal center, can also create a well-defined chiral pocket, influencing the stereochemical outcome of reactions such as asymmetric hydrogenation or cross-coupling. These investigations represent a frontier in catalyst design, leveraging the distinct properties of the cyclopropanethiolate unit to achieve new levels of catalytic control.

Advanced Characterization Techniques for Cyclopropanethiolate Research

Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Spectroscopic techniques are indispensable for probing the atomic and molecular characteristics of sodium cyclopropanethiolate. They provide detailed information on bond vibrations, nuclear environments, and electronic structure.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and characteristic bond vibrations within a molecule. For this compound, the formation of the thiolate anion from cyclopropanethiol (B3056065) is marked by the distinct disappearance of the S-H stretching vibration, typically observed around 2550 cm⁻¹. The resulting spectra are dominated by vibrations associated with the cyclopropyl (B3062369) ring and the carbon-sulfur bond.

Raman spectroscopy is particularly effective for detecting vibrations of the cyclopropyl ring. nih.gov Studies on related cyclopropyl derivatives provide insight into the expected frequencies for these modes. capes.gov.bracs.org The key vibrational modes for the cyclopropyl group include C-H stretching, ring breathing, and deformation modes. The Au-S stretching modes in thiolate-protected gold clusters have been identified in the far-infrared region, providing a reference point for the C-S bond in a thiolate context. acs.orgnih.gov

Based on data from analogous compounds, the following table summarizes the expected key vibrational frequencies for this compound.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Notes
Cyclopropyl C-H Stretch~3000-2990Raman/IRMarker for the cyclopropyl ring. nih.gov
CH₂ Scissoring~1450Raman/IRCharacteristic of the methylene (B1212753) groups in the ring.
Ring Breathing/Deformation~1222RamanA key marker band for the cyclopropane (B1198618) ring structure. nih.gov
Ring Deformation~942RamanAnother characteristic vibration of the cyclopropyl ring. nih.gov
C-S Stretch~700-600Raman/IRThe position can be sensitive to conformation and ionic interactions.
S-H Stretch (in precursor)~2550IRAbsent in the thiolate, confirming salt formation.

This table is populated with data from analogous cyclopropyl and thiolate compounds as direct experimental values for this compound are not extensively published.

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR provide unambiguous confirmation of the cyclopropyl moiety.

¹H NMR: The proton NMR spectrum is expected to show characteristic multiplets for the methine and methylene protons of the cyclopropyl ring. Due to the rigid, strained nature of the ring, these protons are in distinct chemical environments. The methine proton (adjacent to the sulfur atom) would appear as a multiplet further downfield compared to the methylene protons.

¹³C NMR: The carbon NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in The carbons of the cyclopropyl group appear in the aliphatic region, typically at high field (low ppm values) due to the ring's unique electronic structure. cdnsciencepub.com The carbon atom bonded to the electronegative sulfur atom (C-S) would be shifted downfield relative to the other two equivalent methylene carbons (CH₂).

²³Na NMR: While less common for routine characterization, ²³Na NMR can provide information about the sodium ion's environment, such as its coordination and the nature of the ionic interaction in solution or the solid state. rsc.org

The following table outlines the anticipated chemical shifts for this compound, based on data from related cyclopropyl derivatives. arkat-usa.orgacs.org

Nucleus Atom Expected Chemical Shift (δ, ppm) Notes
¹HMethine (CH-S)~2.0 - 2.5Multiplet, deshielded by the sulfur atom.
¹HMethylene (CH₂)~1.0 - 1.5Complex multiplets, characteristic of the cyclopropyl ring.
¹³CMethine (C-S)~15 - 25Shifted downfield due to the attached sulfur atom.
¹³CMethylene (CH₂)~8 - 12Shielded carbons, typical for a cyclopropyl ring.

This table is populated with data from analogous cyclopropyl compounds as direct experimental values for this compound are not extensively published.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to investigate the local geometric and electronic structure of a specific atom within a compound. For this compound, XAS could be applied at the Sulfur K-edge, Sodium K-edge, and Carbon K-edge.

X-ray Absorption Near Edge Structure (XANES): The XANES region of the spectrum, at the onset of the absorption edge, provides information about the oxidation state and coordination geometry of the absorbing atom. Analysis of the S K-edge XANES would reveal the formal oxidation state of the sulfur (-1 in the thiolate) and details about its local symmetry.

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region, which consists of oscillations past the absorption edge, can be analyzed to determine the bond distances, coordination number, and identity of the neighboring atoms. For this compound in the solid state, EXAFS at the Na K-edge could determine the Na-S bond distance and the number of sulfur atoms coordinating to the sodium ion.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of those elements within a material. researchgate.netmdpi.com For a solid sample of this compound, XPS would provide a survey scan identifying the presence of Sodium (Na), Sulfur (S), Carbon (C), and Oxygen (O) (as a likely surface contaminant). High-resolution scans of the individual element peaks would yield detailed chemical state information.

S 2p Spectrum: The binding energy of the S 2p core electrons is highly indicative of its chemical state. For a thiolate, the S 2p₃/₂ peak is characteristically found at approximately 162 eV. acs.orgnih.gov The presence of peaks at higher binding energies could indicate unbound thiol (~164 eV) or oxidized sulfur species like sulfinates or sulfonates (~166-169 eV). kombyonyx.com

Na 1s Spectrum: The Na 1s peak confirms the presence of sodium. This region is often accompanied by a strong Na KLL Auger peak. beilstein-journals.org

C 1s Spectrum: The C 1s spectrum would show a main peak around 285 eV, characteristic of aliphatic carbon, with potential shouldering due to the C-S bond. kombyonyx.com

The expected binding energies are summarized in the table below.

Core Level Chemical Species Expected Binding Energy (eV) Notes
S 2p₃/₂Thiolate (C-S⁻)~162.0Characteristic of a metal thiolate or bound sulfur. acs.orgnih.gov
S 2p₃/₂Unbound Thiol/Disulfide~163.5 - 164.0Indicates physisorbed starting material or side products. acs.org
S 2p₃/₂Oxidized Sulfur (e.g., Sulfonate)~169.0Indicates oxidation of the thiolate. kombyonyx.com
C 1sAliphatic (C-C, C-H)~285.0Main peak for the cyclopropyl ring carbons. kombyonyx.com
Na 1sSodium Ion (Na⁺)~1071-1072Confirms the presence of the sodium counter-ion.

This table is populated with data from analogous thiolate and sodium compounds.

X-ray Absorption Spectroscopy (XAS) for Electronic and Geometric Structure Determination

Mass Spectrometry Techniques for Reaction Intermediate Identification and Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and, through fragmentation analysis, its structure. rsc.org Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for analyzing ionic or polar compounds like this compound. acs.orgmdpi.com

In ESI-MS analysis, this compound is expected to be readily detected as a sodiated adduct. nih.govnih.govcanada.ca The formation of sodiated ions, such as [M+Na]⁺, is a common phenomenon in ESI-MS and can enhance the signal intensity for certain analytes. brjac.com.br For this compound, which already contains sodium, one might observe ions corresponding to clusters, such as [(C₃H₅SNa)₂ + Na]⁺.

Tandem mass spectrometry (MS/MS) would be employed to probe the structure. Collision-induced dissociation (CID) of the parent ion would likely lead to characteristic fragmentation patterns, such as the loss of the cyclopropyl group or other neutral losses, providing confirmation of the compound's connectivity. acs.org This technique is also invaluable for identifying transient intermediates in reactions involving this compound by "fishing" for ionic species directly from a reaction mixture.

Microscopic and Diffraction Techniques for Morphological and Crystalline Analysis

While spectroscopic methods probe the molecular level, microscopic and diffraction techniques provide information on the macroscopic and bulk properties of a solid material.

X-ray Diffraction (XRD): For a crystalline sample of this compound, single-crystal or powder X-ray diffraction is the definitive method for determining its three-dimensional atomic structure in the solid state. XRD analysis would yield precise information on bond lengths, bond angles, and the crystal packing arrangement. Studies on other sodium thiolates have revealed complex polymeric or ladder-like structures in the solid state, a possibility for this compound as well. rsc.orggoettingen-research-online.dersc.org For instance, the analysis of thiolated sodium alginate showed changes in crystallinity upon thiolation. nih.gov

Microscopy: Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would be used to analyze the morphology of the this compound powder. SEM provides images of the particle shape, size distribution, and surface texture, while TEM can reveal information about the internal structure and crystallinity of individual particles.

Transmission Electron Microscopy (TEM) for Nanoscale Structure

Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing materials at the nanoscale, offering resolutions down to the atomic level. nanoscience.com In the context of cyclopropanethiolate research, TEM is primarily used to characterize the structure of nanoparticles functionalized with cyclopropanethiolate self-assembled monolayers.

Although the cyclopropanethiolate monolayer itself is typically too thin and low-contrast to be directly imaged in detail, its effect on the nanoparticles is observable. The presence of the SAM can influence the spacing and arrangement of nanoparticles when they are deposited on a TEM grid. uh.edu Furthermore, by comparing images before and after the functionalization process, changes in particle aggregation or dispersion can be assessed, providing indirect evidence of successful surface modification. nih.gov Liquid phase TEM (LPTEM) offers the capability to track the dynamic transformations of individual nanoparticles in solution, which can be instrumental in understanding the formation of SAMs and their influence on nanoparticle interactions in real-time. sciopen.comrsc.org

Table 1: Representative TEM Analysis of Gold Nanoparticles Before and After Functionalization with a Thiol Monolayer

ParameterBefore FunctionalizationAfter Functionalization with Thiol SAM
Average Core Diameter15.2 ± 1.5 nm15.3 ± 1.6 nm
MorphologyRoughly SphericalRoughly Spherical
Dispersion StateProne to aggregationImproved dispersion
Inter-particle DistanceVariableMore uniform spacing

Note: This table presents typical data derived from the analysis of thiol-functionalized nanoparticles and serves as an illustrative example for cyclopropanethiolate systems.

Scanning Electron Microscopy (SEM) for Surface Topography and Composition

Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface topography of materials with high resolution. e3s-conferences.org In the study of cyclopropanethiolate, SEM is particularly useful for examining the surfaces of substrates that have been modified with cyclopropanethiolate SAMs. Unlike TEM, which analyzes transmitted electrons through a thin sample, SEM scans a focused electron beam across a bulk sample's surface, providing detailed three-dimensional-like images of the surface features. charge-transfer.pl

When a substrate, such as a gold film, is coated with a cyclopropanethiolate SAM, SEM can be used to assess the quality and uniformity of the monolayer over large areas. It can reveal defects, such as pits or cracks in the underlying substrate, and show how the SAM may have formed around these features. researchgate.net For instance, SEM images can distinguish between well-ordered, close-packed monolayers and disordered or incomplete layers. researchgate.netfrontiersin.org

Furthermore, SEM is often equipped with an Energy-Dispersive X-ray Spectroscopy (EDX or EDS) detector, which allows for elemental composition analysis. researchgate.net By scanning the electron beam over the sample, the characteristic X-rays emitted from the different elements on the surface can be detected. For a cyclopropanethiolate SAM on a gold substrate, SEM-EDX can confirm the presence of sulfur and carbon from the monolayer, in addition to the gold signal from the substrate. This provides direct chemical evidence of the SAM's presence and can be used to check for any contaminants on the surface. The back-scattered electron (BSE) mode in SEM can also provide contrast based on atomic number, helping to differentiate the organic monolayer from the heavier metal substrate. medicaljournalssweden.se

Table 2: Example SEM-EDX Elemental Analysis of a Cyclopropanethiolate SAM on a Gold Substrate

ElementAtomic % (Example)Source
Gold (Au)75%Substrate
Carbon (C)18%Cyclopropanethiolate Monolayer
Sulfur (S)5%Cyclopropanethiolate Monolayer
Oxygen (O)2%Potential surface oxidation/adsorbates

Note: The values in this table are illustrative and represent a hypothetical analysis to demonstrate the capability of the technique.

In-Situ and Operando Characterization Approaches for Real-Time Reaction Monitoring

Understanding the dynamic processes involved in the formation of cyclopropanethiolate SAMs and their behavior under reaction conditions requires advanced real-time monitoring techniques. In-situ and operando characterization methods are designed for this purpose, allowing researchers to observe chemical and physical changes as they happen. nih.gov

In-situ characterization refers to the analysis of a material in a controlled environment that mimics reaction conditions. elsevier.comuni-rostock.de For example, in-situ infrared (IR) spectroscopy can be used to monitor the adsorption of cyclopropanethiolate from a solution onto a substrate in real time. nih.gov This can provide valuable information about the kinetics of SAM formation and the orientation of the cyclopropyl group on the surface.

Operando characterization is a more specific subset of in-situ analysis, where the material's properties are measured simultaneously with its catalytic or electrochemical performance. researchgate.netnumberanalytics.com This approach directly correlates the structure of the material with its activity. sorbonne-universite.fr For instance, if a cyclopropanethiolate-modified electrode were used in an electrochemical sensor, operando Raman spectroscopy could be employed to track changes in the monolayer's vibrational modes while simultaneously measuring the electrochemical response. helmholtz-berlin.deanton-paar.com This would reveal how the SAM structure changes during the sensing event, providing mechanistic insights that are not accessible with post-reaction analysis.

These advanced techniques are crucial for moving beyond a static picture of cyclopropanethiolate-modified surfaces. They provide a deeper understanding of catalyst deactivation, reaction intermediates, and the dynamic nature of the surface-adsorbate interface, which is essential for designing more robust and efficient materials for applications in catalysis, sensing, and nanotechnology. frontiersin.orgrsc.org

Q & A

Basic: What experimental methods are most reliable for synthesizing sodium cyclopropanethiolate, and how can purity be validated?

Methodological Answer:
The synthesis typically involves deprotonation of cyclopropanethiol with a strong base (e.g., sodium hydride) in anhydrous solvents like THF or DMF under inert atmosphere . To validate purity:

  • Elemental analysis confirms stoichiometry.
  • NMR spectroscopy (¹H, ¹³C) identifies functional groups and detects impurities.
  • X-ray diffraction (XRD) provides crystallographic confirmation for solid-state structure .
  • HPLC-MS ensures no residual reactants or byproducts. Always report solvent traces and reaction yields in supplementary materials to enable reproducibility .

Basic: How should researchers characterize the thermal stability of this compound?

Methodological Answer:
Use thermogravimetric analysis (TGA) to monitor mass loss under controlled heating rates (e.g., 5–10°C/min in N₂). Complement with differential scanning calorimetry (DSC) to detect phase transitions or decomposition exotherms. For kinetic stability, conduct isothermal stability tests at elevated temperatures (e.g., 50–100°C) and analyze degradation products via FT-IR or GC-MS . Document environmental conditions (humidity, light exposure) as they influence stability .

Advanced: What computational approaches are suitable for studying the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate reaction pathways, transition states, and activation energies for nucleophilic substitutions. Use basis sets like 6-31G(d) and solvent models (e.g., PCM for polar aprotic solvents) .
  • Molecular Dynamics (MD): Simulate solvation effects and ligand dynamics in solution-phase reactions.
  • Validate computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy or stopped-flow techniques ) . Ensure reproducibility by sharing input files and parameters in supplementary materials .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Methodological Answer:

  • Meta-analysis: Systematically compare literature data, noting solvent purity, temperature, and measurement techniques (e.g., gravimetric vs. spectroscopic methods) .
  • Controlled Replication: Repeat solubility tests under standardized conditions (e.g., 25°C, argon atmosphere) using Karl Fischer titration to quantify water content in solvents .
  • Machine Learning: Train models on existing solubility datasets to identify outliers or solvent-specific trends . Publish raw data and error margins to enhance transparency .

Advanced: What strategies are recommended for designing kinetic studies on this compound’s decomposition under oxidative conditions?

Methodological Answer:

  • Experimental Design: Use a stopped-flow apparatus to monitor rapid oxidation kinetics. Variables include O₂ concentration, pH, and catalysts (e.g., transition metals) .
  • Spectroscopic Probes: Track thiolate depletion via UV-Vis (e.g., λ = 230–280 nm) or Raman spectroscopy for S–O bond formation .
  • Data Analysis: Apply the Eyring equation to derive activation parameters (ΔH‡, ΔS‡). Compare with computational predictions (DFT) to validate mechanisms . Archive time-stamped raw spectra and fitting algorithms .

Basic: What safety protocols are critical when handling this compound in aqueous environments?

Methodological Answer:

  • Controlled Hydrolysis: Conduct reactions in sealed reactors with pH monitoring to prevent H₂S release. Use gas sensors for real-time detection .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, face shields, and acid-resistant lab coats.
  • Waste Management: Quench residuals with dilute H₂O₂ to oxidize sulfide byproducts before disposal . Document all procedures in hazard assessment appendices .

Advanced: How can isotopic labeling (e.g., ³⁴S) elucidate the mechanistic role of this compound in C–S bond formation?

Methodological Answer:

  • Synthesis of ³⁴S-Labeled Compound: Prepare via reaction of cyclopropanethiol-³⁴S with NaH in deuterated solvents .
  • Mechanistic Probes: Use NMR isotope effects to track sulfur’s electronic environment during bond formation.
  • Mass Spectrometry: Analyze reaction intermediates (e.g., by ESI-MS ) to identify isotopically labeled species . Share isotopic enrichment levels and spectral data in supplementary files .

Advanced: What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies of this compound?

Methodological Answer:

  • Nonlinear Regression: Fit data to Hill or Log-Logistic models using software like GraphPad Prism. Report IC₅₀ values with 95% confidence intervals .
  • ANOVA with Post Hoc Tests: Compare toxicity across concentrations; control for batch variability.
  • Meta-Regression: Pool data from multiple studies to assess covariates (e.g., cell type, exposure time) . Publish raw datasets and code repositories to meet FAIR principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.